Malt1-IN-8

Description

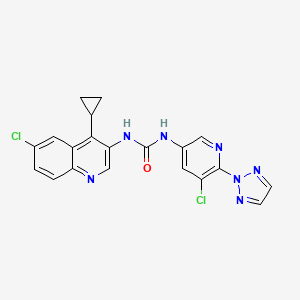

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15Cl2N7O |

|---|---|

Molecular Weight |

440.3 g/mol |

IUPAC Name |

1-(6-chloro-4-cyclopropylquinolin-3-yl)-3-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]urea |

InChI |

InChI=1S/C20H15Cl2N7O/c21-12-3-4-16-14(7-12)18(11-1-2-11)17(10-23-16)28-20(30)27-13-8-15(22)19(24-9-13)29-25-5-6-26-29/h3-11H,1-2H2,(H2,27,28,30) |

InChI Key |

JROMLJWGZZEFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NC=C2NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MALT1 Protease in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that functions as both a scaffold molecule and a cysteine protease. Its dual functions are integral to the activation of key transcription factors, particularly NF-κB, which governs a wide array of cellular processes including immune responses, inflammation, and cell survival. Dysregulation of MALT1 activity is implicated in various pathologies, most notably in certain subtypes of lymphoma and autoimmune diseases, making it a compelling target for therapeutic intervention. This document provides a detailed examination of the function of MALT1, the mechanism of its inhibition, and the experimental methodologies used to study its activity, with a focus on small molecule inhibitors.

Introduction to MALT1

MALT1 is a paracaspase, a type of cysteine protease that shares structural homology with caspases but exhibits distinct substrate specificity. It plays a pivotal role in signal transduction downstream of various cell surface receptors, particularly immunoreceptors with immunoreceptor tyrosine-based activation motifs (ITAMs), such as the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2]

MALT1 possesses two primary functions:

-

Scaffold Function: MALT1 acts as a molecular scaffold, facilitating the assembly of the CARD-containing MAGUK protein 1 (CARMA1)-B-cell lymphoma 10 (BCL10)-MALT1 (CBM) signalosome complex.[3] This complex is essential for the recruitment and activation of downstream signaling components, including the IκB kinase (IKK) complex, which is a central regulator of the canonical NF-κB pathway.[1][4] The scaffold function involves the recruitment of ubiquitin ligases like TRAF6, leading to the K63-linked ubiquitination of multiple proteins, including MALT1 itself and BCL10, which is crucial for IKK activation.[2][5]

-

Protease Function: Upon activation, MALT1 functions as a protease with a stringent specificity for cleaving substrates after an arginine residue.[6] This proteolytic activity is crucial for amplifying and sustaining NF-κB signaling. MALT1 achieves this by cleaving and inactivating several negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), RelB, and CYLD.[1][7] It also cleaves other substrates like BCL10 and Roquin to modulate T-cell adhesion and stabilize pro-inflammatory transcripts.[1][7]

The constitutive activation of MALT1 protease activity is a hallmark of certain cancers, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it a prime target for therapeutic inhibition.[3][8][9]

Signaling Pathways Involving MALT1

MALT1 is a central node in signaling pathways that translate receptor engagement into transcriptional activation. The canonical pathway involves the formation of the CBM complex, leading to the activation of the NF-κB and JNK/AP-1 pathways.

Mechanism of Action of MALT1 Inhibitors

MALT1 inhibitors are small molecules designed to block the proteolytic activity of the MALT1 protein.[10] By doing so, they prevent the cleavage of MALT1's substrates, thereby dampening the aberrant activation of signaling pathways like NF-κB.[10] This leads to a reduction in inflammation and can induce apoptosis in cancer cells that are dependent on constitutive MALT1 signaling for their survival.[10]

Several MALT1 inhibitors have been developed, including both peptide-based inhibitors and small molecules. For instance, Z-VRPR-FMK is a peptide-based irreversible inhibitor that has been used extensively in research to probe MALT1 function.[7] More recently, small molecule inhibitors like MI-2 have been developed, which show selective toxicity for MALT1-dependent lymphoma cells.[7]

Quantitative Data on MALT1 Inhibitors

The efficacy of MALT1 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibition (GI50) in cell-based assays.

| Inhibitor | Cell Line | Cell Type | GI50 (µM) | Citation |

| MI-2 | HBL-1 | ABC-DLBCL | 0.2 | [7] |

| MI-2 | TMD8 | ABC-DLBCL | 0.5 | [7] |

| MI-2 | OCI-Ly3 | ABC-DLBCL | 0.4 | [7] |

| MI-2 | OCI-Ly10 | ABC-DLBCL | 0.4 | [7] |

| MI-2 | U2932 | ABC-DLBCL (MALT1-independent) | Resistant | [7] |

| MI-2 | HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant | [7] |

| MI-2 | GCB-DLBCL lines | GCB-DLBCL | Resistant | [7] |

| Z-VRPR-FMK | HBL-1 | ABC-DLBCL | 50 (concentration used for effect) | [7] |

| Z-VRPR-FMK | TMD8 | ABC-DLBCL | 50 (concentration used for effect) | [7] |

Experimental Protocols

Fluorogenic MALT1 Cleavage Assay

This assay measures the enzymatic activity of MALT1 from cellular extracts.[11]

Principle: Immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide. Cleavage of the substrate by active MALT1 releases a fluorescent molecule, which can be quantified over time.

Methodology:

-

Cell Lysis: Cells of interest (e.g., Jurkat T-cells, DLBCL cell lines) are lysed to release cellular proteins.[11]

-

Immunoprecipitation: MALT1 is specifically captured from the cell lysate using an anti-MALT1 antibody coupled to beads.[11]

-

Cleavage Reaction: The immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide (e.g., Ac-LRSR-AMC) at 30°C.[11]

-

Fluorescence Measurement: The release of the fluorescent group (AMC) is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a time course (e.g., 90 minutes).[11]

-

Control: A negative control with a known MALT1 inhibitor (e.g., Z-VRPR-FMK) is run in parallel to ensure the specificity of the cleavage activity.[11]

Cell Proliferation/Viability Assay

This assay determines the effect of MALT1 inhibitors on the growth and survival of cancer cell lines.

Principle: Cellular metabolic activity, which correlates with the number of viable cells, is measured using a luminescent or colorimetric reagent.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., ABC-DLBCL and GCB-DLBCL) are seeded in multi-well plates.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the MALT1 inhibitor (e.g., MI-2) for a specified period (e.g., 48 hours).[7]

-

Reagent Addition: A reagent that measures ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT, XTT) is added to the wells.

-

Signal Measurement: The resulting luminescent or colorimetric signal is measured using a plate reader.

-

Data Analysis: The signal is normalized to untreated controls, and GI50 values are calculated by plotting the percentage of growth inhibition against the inhibitor concentration.

Conclusion

MALT1 is a multifaceted signaling protein whose protease activity is a critical driver of cellular activation and survival, particularly in the context of the immune system and certain hematological malignancies. The development of specific MALT1 inhibitors represents a promising therapeutic strategy for diseases characterized by aberrant MALT1 activation. The experimental protocols outlined herein provide a framework for the continued investigation of MALT1 function and the evaluation of novel inhibitory compounds. This in-depth understanding is essential for the successful translation of MALT1-targeted therapies into clinical practice.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

The Discovery and Development of Malt1-IN-8: A Potent Paracaspase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malt1-IN-8 is a highly potent, small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. Its discovery represents a significant advancement in the pursuit of targeted therapies for hematological malignancies, particularly certain subtypes of B-cell lymphomas. This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its mechanism of action, synthesis, and the experimental protocols used for its evaluation.

Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a cysteine protease. It is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in the activation of the NF-κB signaling pathway downstream of antigen receptors in lymphocytes. The proteolytic activity of MALT1 is essential for the survival and proliferation of certain cancer cells, most notably in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). In these cancers, chronic activation of the B-cell receptor (BCR) pathway leads to constitutive MALT1 protease activity. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3) and CYLD, thereby promoting cell survival and proliferation. This dependency on MALT1 activity makes it a compelling therapeutic target for the development of novel anti-cancer agents.

The Discovery of this compound

This compound, also referred to as Compound 8 in patent literature, was identified through a drug discovery program aimed at developing potent and selective inhibitors of the MALT1 protease. The development of this compound is detailed in the international patent application WO2018165385A1. While the patent does not explicitly outline the initial screening cascade, the chemical structure of this compound suggests a rational design approach targeting the active site of the MALT1 paracaspase.

Chemical Structure and Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Not publicly available |

| Synonyms | This compound, Compound 8 (WO2018165385A1) |

| Molecular Formula | C₂₀H₁₅Cl₂N₇O |

| Molecular Weight | 440.29 g/mol |

| CAS Number | 2244109-29-1 |

| SMILES | O=C(NC1=CC(Cl)=C(N2N=CC=N2)N=C1)NC3=C(C4CC4)C5=CC(Cl)=CC=C5N=C3 |

Biological Activity and Preclinical Data

This compound has demonstrated potent inhibitory activity against the MALT1 protease and significant anti-proliferative effects in lymphoma cell lines. The key preclinical data are summarized in the following table.

| Assay Type | Cell Line / Target | IC₅₀ |

| MALT1 Protease Inhibition (Biochemical Assay) | Recombinant MALT1 | 2 nM |

| Cell Growth Inhibition (Cell-based Assay) | OCI-LY3 | 1.16 µM |

Mechanism of Action

This compound functions as a direct inhibitor of the MALT1 paracaspase. By binding to the protease, it blocks the catalytic activity of MALT1, preventing the cleavage of its downstream substrates. This inhibition of MALT1's proteolytic function restores the activity of negative regulators of NF-κB signaling, such as A20 and CYLD. The net effect is the suppression of the constitutively active NF-κB pathway in cancer cells that are dependent on this signaling cascade for their survival.

Below is a diagram illustrating the MALT1 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on the procedures described in patent WO2018165385A1 and general laboratory practices.

Synthesis of this compound (Compound 8)

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The detailed, step-by-step procedure with reagent quantities and reaction conditions is proprietary and detailed within the patent document.

An In-depth Technical Guide to Paracaspase MALT1 Inhibition

Disclaimer: Publicly available information on a specific compound designated "Malt1-IN-8" is not available at the time of this writing. Therefore, this guide utilizes data and methodologies associated with well-characterized, representative MALT1 inhibitors, such as MI-2, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as a paracaspase, a cysteine protease with an arginine-specific cleavage activity.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in NF-κB activation following antigen receptor and other stimuli.[2][3][4] Its dual function as both a scaffold and a protease makes it a central regulator of immune cell activation, proliferation, and survival.[5][6] Aberrant MALT1 activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases, making it an attractive therapeutic target.[7][8] MALT1 inhibitors block the proteolytic activity of the MALT1 protein, thereby attenuating the aberrant activation of the NF-κB signaling pathway.[7]

Mechanism of Action

MALT1 is activated downstream of B-cell and T-cell receptor signaling.[5] Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex.[6] Within this complex, MALT1 acts as a scaffold, recruiting downstream signaling molecules like TRAF6, which leads to the activation of the IKK complex and subsequent NF-κB activation.[2][9] Concurrently, MALT1's paracaspase activity is triggered, leading to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 (TNFAIP3), RelB, and CYLD.[10][11] This proteolytic activity amplifies and sustains the NF-κB response. MALT1 inhibitors function by binding to the active site of the MALT1 paracaspase, preventing the cleavage of its substrates and thereby suppressing the sustained NF-κB signaling that is critical for the survival of certain cancer cells.

Caption: MALT1 signaling pathway and point of inhibition.

Data Presentation

The following table summarizes quantitative data for representative MALT1 inhibitors from biochemical and cellular assays.

| Compound | Assay Type | Cell Line/System | IC50 / GI50 / EC50 | Reference |

| MI-2 | Biochemical MALT1 Activity | Recombinant MALT1 | IC50 values vary with assay conditions | [10] |

| Cell Proliferation (ATP-based) | HBL-1 (ABC-DLBCL) | GI50: 0.2 µM | [10] | |

| Cell Proliferation (ATP-based) | TMD8 (ABC-DLBCL) | GI50: 0.5 µM | [10] | |

| Cell Proliferation (ATP-based) | OCI-Ly3 (ABC-DLBCL) | GI50: 0.4 µM | [10] | |

| Cell Proliferation (ATP-based) | OCI-Ly10 (ABC-DLBCL) | GI50: 0.4 µM | [10] | |

| NF-κB Reporter Assay | HBL-1 (ABC-DLBCL) | 200 nM reduces activity by 20% (8h) and 50% (24h) | [10] | |

| NF-κB Reporter Assay | 293T-Notch1-IC | Varies with concentration | [12] | |

| Z-VRPR-FMK | Cell Viability | ABC-DLBCL lines | Time-dependent decrease | [13] |

| NF-κB Reporter Assay | HBL-1 (ABC-DLBCL) | 50 µM reduces activity | [10] | |

| Janssen Cpd 98 | Biochemical MALT1 Activity | Full-length MALT1 | IC50: 0.0085 µM | [14] |

| NF-κB Reporter Assay | HEK-293-MALT1 | IC50: 0.0028 µM | [14] | |

| Cell Proliferation (CellTiter-Glo) | OCI-Ly3 (ABC-DLBCL) | GI50: 0.018 µM (96h) | [14] | |

| ABBV-MALT1 | Cell Proliferation (CellTiter-Glo) | Various B-cell lymphoma lines | EC50: 1.5 nM - 30,000 nM | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MALT1 inhibitors.

MALT1 Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant full-length MALT1 protein

-

Assay Buffer: 25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% BSA, 2 mmol/L DTT[15]

-

Fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7 or Ac-LRSR-AMC)[15][16]

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense the compound solutions into the 384-well plate.

-

Add a solution of recombinant MALT1 (e.g., 6 nmol/L) in assay buffer to each well.

-

Incubate the plate at room temperature for approximately 40 minutes to allow for compound binding to the enzyme.[15]

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate (e.g., 2 mmol/L).

-

Measure the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[17]

-

Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the percent inhibition against the compound concentration.

Cellular NF-κB Reporter Assay

This assay assesses the ability of an inhibitor to block MALT1-dependent NF-κB activation in a cellular context.

Materials:

-

A suitable cell line, such as HEK-293 cells engineered to express MALT1 or ABC-DLBCL cell lines (e.g., HBL-1).[10][14]

-

An NF-κB luciferase reporter plasmid (NF-κB-Luc).

-

A control plasmid for normalization (e.g., pRL-TK).

-

Transfection reagent.

-

Test compound.

-

Luciferase assay system.

Procedure:

-

Co-transfect the chosen cell line with the NF-κB-Luc reporter plasmid and the normalization control plasmid.

-

After transfection (typically 12-24 hours), treat the cells with various concentrations of the MALT1 inhibitor.

-

For cell lines that do not have constitutive NF-κB activation, stimulation with an appropriate agent (e.g., PMA and ionomycin) may be required to induce MALT1 activity.

-

Incubate the cells with the compound for a defined period (e.g., 8 to 24 hours).[10]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the NF-κB luciferase activity to the control reporter activity.

-

Calculate the percent inhibition of NF-κB activity relative to vehicle-treated control cells and determine the IC50 or EC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of the MALT1 inhibitor on the growth and survival of cancer cell lines, particularly those dependent on MALT1 activity.

Materials:

-

ABC-DLBCL cell lines (e.g., HBL-1, TMD8) and GCB-DLBCL cell lines for selectivity assessment (e.g., OCI-Ly1).[10]

-

Cell culture medium and supplements.

-

Test compound.

-

A reagent for measuring cell viability, such as a luminescent ATP-based assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT, MTS).[10][15][18]

-

96-well or 384-well cell culture plates.

Procedure:

-

Seed the cells in multi-well plates at an appropriate density.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for a specified duration (e.g., 48, 72, or 120 hours).[10][15]

-

At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or EC50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

Caption: Experimental workflow for MALT1 inhibitor characterization.

References

- 1. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MALT1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 18. broadpharm.com [broadpharm.com]

Malt1-IN-8: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target specificity and selectivity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, with a focus on the methodologies and data used to characterize these therapeutic agents. MALT1 is a paracaspase with a critical role in NF-κB signaling, making it a prime target for drug development in immunology and oncology. Understanding the specificity and selectivity of inhibitors like Malt1-IN-8 is paramount for predicting their efficacy and safety profiles. This document details the MALT1 signaling pathway, presents quantitative data on inhibitor selectivity, outlines key experimental protocols for assessment, and provides visual representations of complex biological and experimental workflows.

The MALT1 Signaling Pathway: A Core Therapeutic Target

MALT1 is a central player in the activation of the NF-κB pathway, a signaling cascade crucial for the survival and proliferation of various immune cells.[1][2] It functions as both a scaffold protein and a cysteine protease.[3][4] The proteolytic activity of MALT1 is a key event that drives the activation of NF-κB in certain lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][5]

The canonical MALT1 signaling pathway is initiated by antigen receptor engagement on lymphocytes, leading to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[2][3] This complex formation triggers the proteolytic activity of MALT1. Activated MALT1 then cleaves several downstream substrates, including A20, BCL10, CYLD, and RelB, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent activation of NF-κB transcription factors.[3][5] The development of small molecules that inhibit the protease function of MALT1 is a promising therapeutic strategy to block this pathogenic signaling.[1][4]

Figure 1: The MALT1 Signaling Pathway.

Target Specificity and Selectivity of MALT1 Inhibitors

The therapeutic success of a MALT1 inhibitor hinges on its ability to potently inhibit MALT1 while sparing other cellular targets, especially other proteases with similar active site architectures. High selectivity minimizes the potential for off-target toxicities. MALT1 inhibitors can be broadly categorized into active-site directed (covalent or reversible) and allosteric inhibitors.[1][6]

Quantitative Selectivity Data

The following table summarizes the selectivity profile of representative MALT1 inhibitors. While specific data for a compound named "this compound" is not publicly available, the data presented for other well-characterized inhibitors serve as a benchmark for the field.

| Inhibitor | Type | MALT1 IC50/Ki | Off-Target Profile | Cellular Potency (EC50) | Key References |

| MI-2 | Covalent Active Site | Potent in vitro | High selectivity against other proteases | ~250 nM in ABC-DLBCL cells | [6] |

| Z-VRPR-fmk | Peptidomimetic | Irreversible | Selective for MALT1 | ~50 µM for viability reduction in B-ALL cells | [7][8] |

| Compound 3 | Peptidomimetic | Potent | Good overall protease selectivity | Potent against MALT1-dependent ABC-DLBCL | [3] |

| Mepazine | Allosteric | Reversible | Phenothiazine class, potential for CNS off-targets | Sub-micromolar effects on cytokine release | [1] |

Experimental Protocols for Specificity and Selectivity Profiling

A multi-pronged approach is necessary to rigorously define the specificity and selectivity of a MALT1 inhibitor. This involves a combination of biochemical, cellular, and in vivo assays.

Biochemical Assays

3.1.1. MALT1 Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory potency (IC50) of the compound against purified MALT1 enzyme.

-

Methodology:

-

A recombinant form of MALT1 (e.g., the caspase-like domain) is used.

-

A fluorogenic peptide substrate containing the MALT1 cleavage sequence is employed.

-

The inhibitor is serially diluted and incubated with the enzyme prior to the addition of the substrate.

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

3.1.2. Broad Protease Selectivity Panel

-

Objective: To assess the inhibitor's activity against a wide range of other proteases to identify potential off-targets.

-

Methodology:

-

The inhibitor is tested at one or more concentrations against a panel of purified proteases (e.g., caspases, cathepsins, serine proteases).

-

Enzymatic assays similar to the MALT1 assay are used for each protease.

-

The percent inhibition at a given concentration is determined, and for significant hits, a full IC50 curve is generated.

-

Cellular Assays

3.2.1. Cellular Target Engagement: MALT1 GloSensor Assay

-

Objective: To confirm that the inhibitor can access and bind to MALT1 within a cellular environment.[7][8]

-

Methodology:

-

A cell line is engineered to express a reporter construct consisting of a MALT1 substrate peptide linking two subunits of a luciferase enzyme.

-

In the presence of active MALT1, the substrate is cleaved, leading to the separation of the luciferase subunits and a decrease in luminescence.

-

Cells are treated with the inhibitor, and MALT1 activity is induced.

-

The ability of the inhibitor to prevent the loss of luminescence is measured to determine cellular target engagement and potency.

-

3.2.2. Substrate Cleavage Immunoblotting

-

Objective: To measure the inhibition of MALT1's proteolytic activity on its endogenous substrates in cells.

-

Methodology:

-

MALT1-dependent cells (e.g., ABC-DLBCL lines) are treated with the inhibitor.

-

Cell lysates are prepared and analyzed by SDS-PAGE and Western blotting.

-

Antibodies specific for MALT1 substrates (e.g., CYLD, RelB) are used to detect both the full-length and cleaved forms.[7]

-

A dose-dependent decrease in the cleaved product indicates MALT1 inhibition.

-

3.2.3. Cellular Viability Assays in MALT1-Dependent vs. -Independent Cell Lines

-

Objective: To determine the functional selectivity of the inhibitor for cells that rely on MALT1 signaling for survival.

-

Methodology:

-

A panel of cell lines is used, including those known to be dependent on MALT1 (e.g., ABC-DLBCL) and those that are not (e.g., Germinal Center B-Cell-like DLBCL).[1]

-

Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72-96 hours).

-

Cell viability is measured using a metabolic assay (e.g., CellTiter-Glo) or by cell counting.

-

A significantly lower EC50 in MALT1-dependent lines compared to independent lines indicates target-specific killing.

-

Integrated Workflow for MALT1 Inhibitor Specificity Profiling

The characterization of a novel MALT1 inhibitor follows a logical progression from initial biochemical assessment to more complex cellular and in vivo models.

Figure 2: Workflow for MALT1 Inhibitor Specificity Profiling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

Investigating the Therapeutic Potential of MALT1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in a variety of hematological malignancies and autoimmune disorders. As a key mediator in the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1 possesses a dual function: it acts as a scaffold protein and exhibits paracaspase activity, both of which are crucial for the activation of the NF-κB signaling pathway.[1][2] Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] This has spurred the development of small molecule inhibitors targeting the proteolytic activity of MALT1. This technical guide provides an in-depth overview of the therapeutic potential of MALT1 inhibitors, using the well-characterized inhibitor MI-2 as a representative compound.

Mechanism of Action

MALT1 paracaspase activity is integral to the propagation of signals from the B-cell receptor (BCR) to the NF-κB transcription factor.[2] Upon BCR stimulation, a cascade of events leads to the formation of the CBM complex. Within this complex, MALT1's protease function is activated, leading to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and CYLD.[5] This proteolytic activity amplifies and sustains the NF-κB response, which is crucial for the proliferation and survival of certain lymphoma cells.[3]

MALT1 inhibitors, such as MI-2, are designed to specifically block this proteolytic activity. MI-2 is an irreversible inhibitor that covalently binds to the active site of MALT1.[6][7] By inhibiting MALT1's enzymatic function, MI-2 prevents the degradation of NF-κB inhibitors, thereby suppressing the constitutive NF-κB signaling that ABC-DLBCL cells depend on for their survival.[5]

Quantitative Data for MALT1 Inhibitor MI-2

The following tables summarize the in vitro efficacy of the MALT1 inhibitor MI-2 against various cell lines.

Table 1: In Vitro Protease Inhibition

| Compound | Target | IC50 (μM) | Assay Type |

| MI-2 | MALT1 | 5.84 | Biochemical Protease Assay |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Subtype | GI50 (μM) |

| HBL-1 | ABC-DLBCL | 0.2 |

| TMD8 | ABC-DLBCL | 0.5 |

| OCI-Ly3 | ABC-DLBCL | 0.4 |

| OCI-Ly10 | ABC-DLBCL | 0.4 |

| U2932 | ABC-DLBCL (MALT1-independent) | Resistant |

| HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant |

| OCI-Ly1 | GCB-DLBCL | Resistant |

GI50: Half-maximal growth inhibition.[6]

Experimental Protocols

MALT1 Protease Activity Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant MALT1 in a biochemical format.

Materials:

-

Recombinant full-length wild-type MALT1 protein[6]

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[6]

-

Assay buffer

-

Test compound (e.g., MI-2)

-

Positive control inhibitor (e.g., Z-VRPR-FMK)[6]

-

384-well non-binding microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the recombinant MALT1 protein to the wells of the microplate.

-

Add the diluted test compound or control to the respective wells.

-

Incubate the plate for a predefined period (e.g., 30 minutes) at 30°C to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm over a time course (e.g., 90 minutes).[8]

-

Calculate the rate of substrate cleavage for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Proliferation Assay

This assay determines the effect of a MALT1 inhibitor on the proliferation of cancer cell lines.

Materials:

-

DLBCL cell lines (MALT1-dependent and -independent)

-

Cell culture medium and supplements

-

Test compound (e.g., MI-2)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8 or a luminescent ATP-based assay)[6][9]

-

Microplate reader

Procedure:

-

Seed the DLBCL cells into 96-well plates at a predetermined density.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Add the diluted compound to the cells and incubate for a specified period (e.g., 48 hours).[6]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

In Vivo Xenograft Model

This protocol describes the evaluation of a MALT1 inhibitor's anti-tumor efficacy in a mouse xenograft model of ABC-DLBCL.

Materials:

-

ABC-DLBCL cell line (e.g., HBL-1 or TMD8)[5]

-

Matrigel (or similar basement membrane matrix)

-

Test compound (e.g., MI-2) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the ABC-DLBCL cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection daily).[5]

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Mandatory Visualizations

Caption: B-Cell Receptor to NF-κB Signaling Pathway and the inhibitory action of MI-2.

Caption: Experimental workflow for the preclinical evaluation of a MALT1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 9. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

Foundational Studies of MALT1 Inhibitors in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and experimental protocols, for a compound designated "Malt1-IN-8" is limited. This guide will therefore utilize data from well-characterized MALT1 inhibitors, namely MI-2 and Malt1-IN-13 , as representative examples to illustrate the foundational studies of MALT1 inhibition in cancer biology. The principles, pathways, and experimental methodologies described are broadly applicable to the study of novel MALT1 inhibitors.

Introduction: MALT1 as a Therapeutic Target in Oncology

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule that plays a critical role in both the innate and adaptive immune systems.[1][2] It functions as a scaffold protein and a cysteine protease, forming the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3][4][5] This complex is essential for activating the nuclear factor-κB (NF-κB) signaling pathway downstream of antigen receptors and other stimuli.[3]

In various cancers, particularly in activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), MALT1 is constitutively active, leading to chronic NF-κB activation that promotes tumor cell survival, proliferation, and metastasis. The proteolytic activity of MALT1 is crucial for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20, CYLD, and RelB.[3] This dependency of certain cancers on MALT1 activity has made it an attractive therapeutic target for the development of small molecule inhibitors.

This technical guide provides an in-depth overview of the foundational studies of MALT1 inhibitors in cancer biology, focusing on their mechanism of action, experimental evaluation, and the key signaling pathways involved.

Quantitative Data on MALT1 Inhibitor Activity

The following tables summarize the in vitro inhibitory and anti-proliferative activities of representative MALT1 inhibitors, MI-2 and Malt1-IN-13, against MALT1 protease and various cancer cell lines.

Table 1: Biochemical Inhibitory Activity of MALT1 Inhibitors

| Compound | Target | Assay Type | Metric | Value (µM) | Reference |

| Malt1-IN-13 | MALT1 Protease | Biochemical | IC50 | 1.7 |

Table 2: Anti-proliferative Activity of MALT1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| Malt1-IN-13 | HBL1 | ABC-DLBCL | GI50 | 1.5 | |

| Malt1-IN-13 | TMD8 | ABC-DLBCL | GI50 | 0.7 | |

| Malt1-IN-13 | OCI-LY1 | GCB-DLBCL | GI50 | >25 | |

| MI-2 | HBL-1 | ABC-DLBCL | GI50 | 0.2 | |

| MI-2 | TMD8 | ABC-DLBCL | GI50 | 0.5 | |

| MI-2 | OCI-Ly3 | ABC-DLBCL | GI50 | 0.4 | |

| MI-2 | OCI-Ly10 | ABC-DLBCL | GI50 | 0.4 |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize MALT1 inhibitors.

MALT1 Biochemical Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.

Principle: The assay utilizes a fluorogenic peptide substrate that, when cleaved by MALT1, releases a fluorescent molecule. The increase in fluorescence is proportional to MALT1 activity.

Materials:

-

Recombinant full-length MALT1 protein

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20)

-

Test compound (e.g., this compound)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of recombinant MALT1 to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of a MALT1 inhibitor on the growth and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., ABC-DLBCL lines like HBL1, TMD8; GCB-DLBCL lines like OCI-LY1)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

CellTiter-Glo® Reagent

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentrations to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of MALT1 Substrate Cleavage

This method is used to confirm the on-target effect of a MALT1 inhibitor within a cellular context by observing the cleavage of its known substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Inhibition of MALT1 protease activity will result in a decrease in the cleaved forms of its substrates (e.g., A20, BCL10, CYLD).

Materials:

-

Cancer cell lines

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against MALT1, cleaved-A20, cleaved-BCL10, cleaved-CYLD, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cancer cells with the test compound at various concentrations for a specific duration.

-

Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the extent of MALT1 substrate cleavage inhibition.

Visualizing MALT1 Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the MALT1 signaling pathway and a general workflow for screening MALT1 inhibitors.

Caption: MALT1 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for MALT1 Inhibitor Discovery.

Conclusion

The foundational studies of MALT1 inhibitors have established MALT1 as a viable and promising therapeutic target in oncology, particularly for hematological malignancies dependent on the NF-κB signaling pathway. The development of potent and selective inhibitors, exemplified by compounds like MI-2 and Malt1-IN-13, has provided valuable tools for dissecting the biological roles of MALT1 and has laid the groundwork for clinical translation. The experimental protocols and assays detailed in this guide represent the core methodologies for the preclinical evaluation of novel MALT1 inhibitors. Future research in this area will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the application of MALT1 inhibitors to other cancer types where MALT1 signaling is implicated.

References

- 1. uniprot.org [uniprot.org]

- 2. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Malt1-IN-8

These application notes provide detailed protocols for the in vitro evaluation of Malt1-IN-8, a potential inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.

MALT1 is a critical signaling protein and cysteine protease that plays a key role in the activation of NF-κB signaling, particularly in lymphocytes. Its protease activity is a key driver in certain types of lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), making it an attractive therapeutic target.[1][2] These protocols outline two primary methodologies to assess the efficacy of this compound: a biochemical assay to measure direct inhibition of MALT1's proteolytic activity and a cell-based assay to evaluate its effects on MALT1 signaling and cell viability in a cellular context.

MALT1 Signaling Pathway

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for T-cell and B-cell receptor signaling.[2] Upon receptor stimulation, this complex assembles, leading to the activation of MALT1's protease function. Activated MALT1 cleaves several substrates, including A20, CYLD, and RelB, which ultimately results in the activation of the NF-κB pathway, promoting cell survival and proliferation.[3][4]

Protocol 1: Biochemical Fluorogenic Cleavage Assay

This protocol details a direct enzymatic assay to quantify the inhibitory effect of this compound on MALT1's protease activity.

Experimental Workflow

Materials

-

Recombinant human MALT1 enzyme

-

MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO) and a positive control (a known MALT1 inhibitor like Z-VRPR-FMK).[1]

-

Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.

-

Add 40 µL of diluted recombinant MALT1 enzyme to each well and incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of the MALT1 fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 60-90 minutes.[1]

Data Analysis

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce MALT1 activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Expected Data Presentation

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | MALT1 | Fluorogenic Cleavage | Value |

| Z-VRPR-FMK | MALT1 | Fluorogenic Cleavage | Value |

Protocol 2: Cell-Based MALT1 Activity and Viability Assay

This protocol assesses the ability of this compound to inhibit MALT1 activity within a cellular context and its subsequent effect on the viability of MALT1-dependent cancer cells.

Experimental Workflow

Materials

-

MALT1-dependent ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly10) and MALT1-independent cell lines (e.g., U2932, GCB-DLBCL lines) for selectivity assessment.[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Lysis buffer for Western blotting.

-

Primary antibodies against cleaved CYLD, BCL10, and a loading control (e.g., α-tubulin or GAPDH).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescence detection reagents.

Procedure

Cell Viability Assay:

-

Seed ABC-DLBCL cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

Western Blot for Substrate Cleavage:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 8-24 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved MALT1 substrates and a loading control.

-

Incubate with the appropriate secondary antibody and visualize using a chemiluminescence detection system.

Data Analysis

For the cell viability assay, calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value, the concentration that causes 50% growth inhibition, by non-linear regression analysis. For the Western blot, quantify the band intensities of the cleaved substrates relative to the loading control to assess the dose-dependent inhibition of MALT1 activity.

Expected Data Presentation

Growth Inhibition (GI50) Data:

| Cell Line | Subtype | This compound GI50 (µM) |

| HBL-1 | ABC-DLBCL | Value |

| TMD8 | ABC-DLBCL | Value |

| OCI-Ly10 | ABC-DLBCL | Value |

| U2932 | ABC-DLBCL (MALT1-independent) | Value |

| SU-DHL-6 | GCB-DLBCL | Value |

Substrate Cleavage Inhibition:

| Compound | Cell Line | Target Substrate | Inhibition at X µM |

| This compound | HBL-1 | Cleaved CYLD | e.g., % reduction |

| This compound | HBL-1 | Cleaved BCL10 | e.g., % reduction |

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. Validate User [ashpublications.org]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of MALT1-IN-8 in Cell Culture Experiments

For research use only. Not for use in diagnostic procedures.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF-κB signaling pathway, playing a crucial role in the proliferation and survival of both normal lymphocytes and various cancer cells, particularly certain subtypes of B-cell lymphomas.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a compelling target for therapeutic intervention. MALT1-IN-8 is a potent and specific inhibitor of the paracaspase activity of MALT1. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, MALT1 substrate cleavage, NF-κB signaling, and cytokine secretion.

While the specific compound "this compound" did not yield detailed public data, the following protocols are based on the well-characterized and representative MALT1 inhibitor, MI-2 . Researchers using other MALT1 inhibitors should optimize concentrations and incubation times accordingly. MI-2 is an irreversible MALT1 inhibitor with an IC50 of 5.84 μM.[3][4][5]

Product Information

| Property | Value | Reference |

| Compound Name | MI-2 (MALT1 inhibitor) | [3][4][5][6][7] |

| CAS Number | 1047953-91-2 | [4][5][6] |

| Molecular Weight | 455.72 g/mol | [4][5][6] |

| Mechanism of Action | Irreversibly suppresses MALT1 protease function. | [4][5] |

| Solubility | DMSO: up to 100 mM (45.57 mg/mL); Ethanol: up to 20 mM (9.11 mg/mL) | [5] |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | [4] |

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is the primary target of this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Quantitative Data Summary

The following tables summarize the reported activity of the MALT1 inhibitor MI-2 in various cell lines.

Table 1: In Vitro Potency of MI-2

| Parameter | Value | Reference |

| IC50 (MALT1 Protease Activity) | 5.84 µM | [3][4][5] |

Table 2: Growth Inhibition (GI50) of MI-2 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines (48-hour treatment)

| Cell Line | Subtype | GI50 (µM) | Reference |

| HBL-1 | ABC | 0.2 | [3][6][7] |

| TMD8 | ABC | 0.5 | [3][6][7] |

| OCI-Ly3 | ABC | 0.4 | [3][6][7] |

| OCI-Ly10 | ABC | 0.4 | [3][6][7] |

| U2932 | ABC (MALT1-independent) | Resistant | [3][6][7] |

| HLY-1 | ABC (MALT1-independent) | Resistant | [3][6][7] |

| GCB-DLBCL lines | GCB | Resistant | [3][6][7] |

Experimental Protocols

Preparation of this compound (MI-2) Stock Solution

-

Reconstitution: Dissolve this compound (MI-2) powder in sterile DMSO to prepare a stock solution of 10-100 mM.[5] Sonication may be required to fully dissolve the compound.[6]

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

Cell Viability Assay

This protocol is based on the use of a tetrazolium salt-based assay (e.g., MTT) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, a similar density is recommended.[8]

-

Cell Adherence: For adherent cells, allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO only). A typical concentration range to test is 0.1 to 50 µM.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. A 48-hour incubation is a common time point for GI50 determination.[1][3]

-

Assay Procedure:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9] Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.[9] Mix on an orbital shaker for 2 minutes to induce cell lysis.[9] Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.

Western Blot for MALT1 Substrate Cleavage

This protocol allows for the detection of changes in the cleavage of MALT1 substrates such as BCL10, CYLD, and RelB.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5, 1, 5 µM) for 6 to 24 hours. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-CYLD, anti-RelB) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator such as TNFα (10 ng/mL) or PMA (50 ng/mL) and ionomycin (1 µg/mL) for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[11]

-

Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Express the results as a percentage of the stimulated control.

Cytokine Secretion Assay

This protocol describes the measurement of secreted cytokines such as IL-2, IL-6, and TNF-α using ELISA.

-

Cell Seeding and Treatment: Seed cells (e.g., Jurkat T-cells, PBMCs) in a 24-well plate and pre-treat with this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with appropriate activators (e.g., anti-CD3/CD28 antibodies for T-cells, LPS for monocytes) for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no inhibition of cell viability | Cell line is not dependent on MALT1 activity. | Use a positive control cell line known to be sensitive to MALT1 inhibition (e.g., HBL-1, TMD8). |

| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range. | |

| Inactive inhibitor. | Check the storage and handling of the inhibitor. Prepare fresh stock solutions. | |

| No change in MALT1 substrate cleavage | Insufficient treatment time or concentration. | Increase the incubation time and/or inhibitor concentration. |

| Poor antibody quality. | Use a validated antibody for western blotting. | |

| High background in NF-κB reporter assay | Basal NF-κB activity is high in the cell line. | Use a lower concentration of the reporter plasmid or a different cell line. |

| Variability in cytokine secretion | Inconsistent cell number or stimulation. | Ensure accurate cell counting and consistent stimulation conditions. |

| Cytokine degradation. | Add a protease inhibitor cocktail to the supernatant after collection. |

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]

- 6. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols for MALT1 Inhibitors in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of MALT1 inhibitors in preclinical in vivo mouse models. Due to the limited availability of specific in vivo dosage and administration data for Malt1-IN-8, this document focuses on two well-characterized, structurally and functionally related MALT1 inhibitors: MI-2 and Mepazine . These compounds serve as valuable surrogates for designing and executing in vivo studies targeting MALT1.

Mechanism of Action

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of NF-κB signaling downstream of antigen receptors (such as the T-cell receptor and B-cell receptor) and other immune receptors.[1][2][3][4][5] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions.[6][7] Its protease activity is crucial for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which collectively amplify and sustain NF-κB activation.[8][9] Dysregulation of MALT1 activity is implicated in certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and autoimmune diseases.[2][7][10] MALT1 inhibitors block this proteolytic activity, thereby suppressing downstream NF-κB signaling and inhibiting the proliferation and survival of MALT1-dependent cancer cells.[2][8][10]

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, which is the primary target of inhibitors like MI-2 and Mepazine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Targeting Malt1-Dependent TCR Downstream Signaling to Promote the Survival of MHC-Mismatched Allografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for MALT1 Inhibition with MALT1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses and a promising therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2] MALT1 functions as both a scaffold protein and a paracaspase, an arginine-specific cysteine protease.[3] Its scaffolding function is crucial for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which activates the NF-κB signaling pathway.[4][5][6][7] The proteolytic activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators of this pathway, such as A20, BCL10, CYLD, and RelB.[3][8]

MALT1-IN-8 is a potent and selective inhibitor of MALT1's paracaspase activity. This document provides a detailed protocol for assessing the inhibitory effect of this compound on MALT1's proteolytic activity in a cellular context using Western blotting.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of TRAF6. TRAF6, in turn, activates the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. MALT1's protease activity enhances this pathway by cleaving and inactivating inhibitory proteins like A20 and RelB.

Caption: MALT1 signaling pathway leading to NF-κB activation.

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) for MALT1 protease activity and its half-maximal growth inhibitory concentration (GI50) in relevant cell lines. While specific values for this compound are not publicly available, data for similar MALT1 inhibitors are presented below for reference. The optimal concentrations for this compound should be determined empirically.

| Compound | Assay | Cell Line | IC50 / GI50 (µM) | Reference |

| MI-2 | MALT1 Protease Activity (in vitro) | - | ~0.02 | F-351 |

| Growth Inhibition | OCI-Ly3 (ABC-DLBCL) | ~0.5 | F-351 | |

| Growth Inhibition | TMD8 (ABC-DLBCL) | ~0.8 | F-351 | |

| Z-VRPR-fmk | MALT1 Protease Activity (in vitro) | - | ~0.005 | F-351 |

| Growth Inhibition | OCI-Ly3 (ABC-DLBCL) | ~10 | F-351 | |

| This compound | MALT1 Protease Activity | User-determined | TBD | - |

| Growth Inhibition | User-determined | TBD | - |

Experimental Protocol: Western Blot for MALT1 Inhibition

This protocol details the steps to assess the inhibition of MALT1's proteolytic activity by this compound by monitoring the cleavage of its substrates (e.g., RelB, BCL10, A20, or CYLD). Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines such as TMD8 or HBL-1 are recommended as they often exhibit constitutive MALT1 activity.

Materials and Reagents

-

Cell Lines: TMD8, HBL-1, or other relevant cell lines with active MALT1 signaling.

-

This compound: Prepare stock solutions in DMSO.

-

Proteasome Inhibitor (Optional): MG-132 (to prevent degradation of cleaved substrates).

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-RelB

-

Rabbit anti-BCL10

-

Rabbit anti-A20 (TNFAIP3)

-

Rabbit anti-CYLD

-

Mouse or Rabbit anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot reagents.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of MALT1 inhibition.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed cells (e.g., TMD8, HBL-1) at an appropriate density in culture plates.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

Proteasome Inhibition (Optional but Recommended):

-

To better visualize the cleaved fragments of MALT1 substrates, which can be rapidly degraded, it is advisable to treat the cells with a proteasome inhibitor.

-

Add MG-132 (e.g., 5-10 µM) for the last 1-2 hours of the this compound treatment period.[9]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-RelB, anti-BCL10, anti-A20, or anti-CYLD) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin.

-

Analyze the results by observing the decrease in the cleaved form and the increase in the full-length form of the MALT1 substrate in this compound treated samples compared to the vehicle control. Densitometry can be used for semi-quantitative analysis.

-

Expected Results

Upon successful inhibition of MALT1's proteolytic activity by this compound, a dose- and time-dependent decrease in the cleaved fragments of MALT1 substrates (e.g., cleaved RelB, BCL10Δ5, A20-p37, or the N-terminal fragment of CYLD) should be observed, with a corresponding increase in the abundance of the full-length proteins. This will confirm the on-target activity of this compound in a cellular context.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 4. Malt1 and cIAP2-Malt1 as effectors of NF-κB activation: Kissing cousins or distant relatives? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

Application of Malt1-IN-8 in CRISPR-Cas9 Screens: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the potent and specific MALT1 protease inhibitor, Malt1-IN-8, in conjunction with CRISPR-Cas9 genetic screens. This powerful combination allows for the systematic identification of genes and pathways that modulate cellular responses to MALT1 inhibition, offering valuable insights for basic research and the development of novel cancer therapeutics, particularly for B-cell lymphomas.